molecular formula C13H18N2O5S2 B2843475 Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate CAS No. 896280-60-7

Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate

Cat. No. B2843475
CAS RN: 896280-60-7
M. Wt: 346.42
InChI Key: LTXGFBIRUDZXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate is a chemical compound that has gained interest in scientific research due to its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of thiazoles and their derivatives, highlighting their potential antimicrobial activities. For instance, ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a related compound, demonstrated antimicrobial efficacy against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Molecular Property Investigation

Quantum chemical and DFT studies have been applied to investigate the molecular properties of substituted pyrrolidinones, which are structurally related to the compound of interest. These studies provide insights into the electronic properties, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and potential applications of these compounds in various scientific domains (Bouklah et al., 2012).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This demonstrates the compound's versatility in generating a wide range of heterocyclic structures, which are of significant interest in pharmaceutical chemistry and material science (Mohareb et al., 2004).

Spectroscopic Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been employed to analyze the molecular structure and potential biological activity of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate. Such analyses provide valuable information on the interaction of these compounds with biological targets, shedding light on their potential therapeutic applications (El-Azab et al., 2016).

Synthesis of Functionalized Molecules

Ethyl 2-oxo-2-(((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)amino)acetate and related compounds have been used as key intermediates in the synthesis of various highly functionalized molecules, such as [1,4]-thiazines, demonstrating their utility in complex organic syntheses. These synthetic routes allow for the production of molecules with potential applications in medicinal chemistry and material science (Indumathi et al., 2007).

properties

IUPAC Name

ethyl 2-oxo-2-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-2-20-13(17)12(16)14-9-10-5-3-7-15(10)22(18,19)11-6-4-8-21-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXGFBIRUDZXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.